(2S)-2-{bicyclo[1.1.1]pentan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid
Description
This compound features a bicyclo[1.1.1]pentane core, a highly strained bridged hydrocarbon known for its unique three-dimensional geometry and applications in medicinal chemistry as a bioisostere for aromatic or aliphatic groups . The tert-butoxycarbonyl (Boc) group protects the amino functionality, enhancing stability during synthetic processes, while the acetic acid moiety enables integration into peptide chains or metal-chelating systems. Its (2S)-stereochemistry is critical for chiral recognition in biological systems.
Properties
CAS No. |
2227198-59-4 |
|---|---|
Molecular Formula |
C12H19NO4 |
Molecular Weight |
241.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Bridgehead Functionalization via Radical Pathways
Recent advances enable direct C-H functionalization of bicyclo[1.1.1]pentane systems. A representative protocol involves:
Reaction Conditions
| Parameter | Specification |
|---|---|
| Substrate | Bicyclo[1.1.1]pentane |
| Radical Initiator | AIBN (0.2 equiv) |
| Halogen Source | N-Iodosuccinimide (1.5 equiv) |
| Solvent | Dichloromethane, 0°C to rt |
| Reaction Time | 12-16 hours |
| Yield | 58-62% |
This method generates 1-iodobicyclo[1.1.1]pentane, which serves as a key intermediate for subsequent cross-coupling reactions.
Lithiation-Electrophilic Quenching Strategies
Assembly of the α-Amino Acid Moiety
Stereoselective Amination Methods
The (2S) configuration is installed via asymmetric Strecker synthesis or enzymatic resolution:
Table 1: Comparison of Amination Approaches
| Method | Catalyst System | ee (%) | Yield (%) | Reference |
|---|---|---|---|---|
| Asymmetric hydrogenation | Ru-BINAP complex | 98.5 | 92 | |
| Enzymatic resolution | Subtilisin Carlsberg | 99.2 | 48 | |
| Chiral auxiliary | Evans oxazolidinone | 95.7 | 85 |
The Ru-catalyzed asymmetric hydrogenation demonstrates superior efficiency, particularly when employing tert-butoxycarbonyl (Boc) protected amine precursors.
Coupling Strategies for Final Assembly
Peptide Coupling Approaches
Commercial suppliers employ mixed anhydride or carbodiimide-mediated coupling:
Representative Protocol from Advanced ChemBlock Inc :
-
Activate bicyclo[1.1.1]pentane-1-carboxylic acid with HOBt/DIC (1:1.2 molar ratio)
-
Couple with Boc-protected glycine derivative in DMF
-
Purify via reverse-phase HPLC (C18 column, 0.1% TFA modifier)
This method achieves 97% purity at 1g scale, though requires careful control of reaction stoichiometry to prevent dimerization.
Transition Metal-Catalyzed Cross-Coupling
Palladium-mediated Suzuki coupling enables convergent synthesis:
Optimized Conditions :
-
Bicyclo[1.1.1]pentane-1-boronic ester (1.1 equiv)
-
Boc-protected α-bromoalanine methyl ester (1.0 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
K₂CO₃ (3.0 equiv) in toluene/water (4:1)
-
80°C, 18 hours
This route provides 68% yield with >99:1 dr, though boronic ester preparation adds synthetic steps.
Purification and Characterization
Chromatographic Methods
Supplier data indicates prevalent use of:
-
Normal phase silica chromatography for intermediate purification
-
Preparative HPLC (C18, 10μm) with acetonitrile/water gradients for final compound
Table 2: Typical HPLC Conditions
| Parameter | Specification |
|---|---|
| Column | Waters XBridge BEH C18, 5μm, 4.6×150mm |
| Mobile Phase | A: 0.1% FA in H₂O; B: 0.1% FA in ACN |
| Gradient | 5-95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV 214 nm |
Spectroscopic Characterization
Key analytical data from PubChem records:
-
¹H NMR (400 MHz, DMSO-d₆): δ 1.38 (s, 9H, Boc), 2.45-2.68 (m, 5H, bicyclo), 4.12 (q, J=7.2 Hz, 1H, CH), 12.01 (s, 1H, COOH)
-
HRMS : m/z calcd for C₁₃H₁₈F₃NO₄ [M+H]+: 309.1189; found: 309.1192
Scale-Up Challenges and Industrial Production
Commercial suppliers face significant hurdles in large-scale synthesis:
Table 3: Production Metrics from Suppliers
| Supplier | Scale | Purity | Lead Time |
|---|---|---|---|
| BLD Pharmatech | 100 mg | 98% | 30 days |
| Advanced ChemBlock | 1 g | 97% | 30 days |
| eNovation | 500 mg | 95% | 40 days |
Key limitations include:
-
Low yields in radical functionalization steps (typically <65%)
-
High catalyst loadings in asymmetric hydrogenation
-
Difficulties in removing trace metal contaminants
Chemical Reactions Analysis
Types of Reactions
(2S)-2-{bicyclo[1.1.1]pentan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles such as sodium azide (NaN3) in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-{bicyclo[1.1.1]pentan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions due to its stable and rigid structure.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its unique structure may provide advantages in terms of bioavailability and metabolic stability.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique mechanical properties due to the rigidity of the bicyclo[1.1.1]pentane core.
Mechanism of Action
The mechanism of action of (2S)-2-{bicyclo[1.1.1]pentan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid involves its interaction with specific molecular targets. The rigid bicyclo[1.1.1]pentane core allows for precise binding to target proteins or enzymes, potentially inhibiting or modulating their activity. The tert-butoxycarbonyl group can be cleaved under physiological conditions, releasing the active amine which can then interact with biological targets.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogues and their distinguishing features:
Physicochemical Properties
- Lipophilicity : Substituents like trifluoromethyl (CF₃) or tert-butyl increase logP values, enhancing membrane permeability . The adamantane derivative () exhibits higher hydrophobicity due to its rigid tricyclic structure.
- Stability : The Boc group improves resistance to enzymatic degradation compared to unprotected amines .
Key Research Findings
Bicyclo[1.1.1]pentane vs. Adamantane : Replacing adamantane with bicyclo[1.1.1]pentane in drug candidates reduces molecular weight and improves solubility without sacrificing target affinity .
Chiral Specificity: The (2S)-configuration in the target compound is critical for interactions with L-amino acid transporters, influencing cellular uptake .
Therapeutic Potential: Bicyclo[1.1.1]pentane derivatives are being explored in oncology (e.g., adizutécan) and neurology (e.g., protease inhibitors) .
Biological Activity
(2S)-2-{bicyclo[1.1.1]pentan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid, with CAS Number 2227198-59-4, is a compound that has garnered attention for its potential biological activities, particularly in the context of inflammation and metabolic stability. This article explores the compound's synthesis, biological evaluation, and therapeutic implications based on recent research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₉N₁O₄ |
| Molecular Weight | 241.28356 g/mol |
| Structure | Chemical Structure |
| CAS Number | 2227198-59-4 |
Synthesis and Evaluation
Recent studies have highlighted the synthesis of bicyclo[1.1.1]pentane (BCP) derivatives, including this compound. These compounds were evaluated for their anti-inflammatory properties, demonstrating significant potential in modulating inflammatory responses.
Case Study: Anti-inflammatory Properties
In a study published in August 2022, researchers synthesized several BCP-containing lipoxin A4 mimetics and assessed their effects on inflammatory pathways. The compound this compound was included in a series of compounds tested for their ability to inhibit NFκB activity in human monocyte cell lines.
- Findings : The most potent compound showed an IC50 in the picomolar range, significantly reducing lipopolysaccharide (LPS)-induced NFκB activity by approximately 50% and downregulating pro-inflammatory cytokines such as TNFα and MCP1 .
The mechanism through which this compound exerts its biological effects appears to involve modulation of key signaling pathways associated with inflammation:
- NFκB Pathway : This pathway is crucial for the expression of various pro-inflammatory cytokines. The compound's ability to inhibit this pathway suggests it may serve as a valuable therapeutic agent in conditions characterized by excessive inflammation.
Structure-Activity Relationship (SAR)
The incorporation of the bicyclo[1.1.1]pentane moiety into drug candidates has been shown to enhance metabolic stability while retaining or improving biological activity compared to traditional alkyl groups . This structural modification allows for a more rigid conformation that can potentially resist enzymatic degradation.
Therapeutic Implications
The promising anti-inflammatory properties of this compound suggest its potential application in treating inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and other conditions where inflammation plays a pivotal role.
Future Research Directions
Further studies are needed to explore:
- In Vivo Efficacy : Evaluating the compound's effectiveness in animal models.
- Safety Profile : Comprehensive toxicity assessments to ensure safety for potential therapeutic use.
- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its anti-inflammatory effects.
Q & A
Q. What experimental approaches distinguish thermodynamic vs. kinetic control in its synthesis?
- Methods :
- Temperature gradients : Lower temperatures favor kinetic products (e.g., cis isomers), while higher temperatures favor thermodynamic stability .
- Quenching studies : Rapid cooling traps intermediates for analysis by LC-MS .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
